molecular formula C24H24N2S2 B12697604 (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)- CAS No. 128352-89-6

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)-

Cat. No.: B12697604
CAS No.: 128352-89-6
M. Wt: 404.6 g/mol
InChI Key: BICXQDJCCPPZHA-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.

    Thionation: Introduction of the thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Hydrogenation: Reduction of specific parts of the molecule to achieve the hexahydro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thione group to thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes, making it a candidate for drug development.

    Biological Probes: Utilization as a probe to study biological pathways and interactions.

Medicine

    Pharmaceuticals: Exploration as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)- involves interactions with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.

    Receptor Interaction: Modulation of receptor activity by binding to receptor sites.

    Pathway Modulation: Influence on biological pathways through interaction with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno-pyrimidines: Compounds with similar core structures but different substituents.

    Thione Derivatives: Compounds containing the thione group with varying ring structures.

Uniqueness

The uniqueness of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-phenylethyl)- lies in its specific combination of structural features, which may confer unique chemical and biological properties

Properties

CAS No.

128352-89-6

Molecular Formula

C24H24N2S2

Molecular Weight

404.6 g/mol

IUPAC Name

4-phenyl-3-(2-phenylethyl)-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C24H24N2S2/c27-24-25-23-21(19-13-7-8-14-20(19)28-23)22(18-11-5-2-6-12-18)26(24)16-15-17-9-3-1-4-10-17/h1-6,9-12,22H,7-8,13-16H2,(H,25,27)

InChI Key

BICXQDJCCPPZHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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